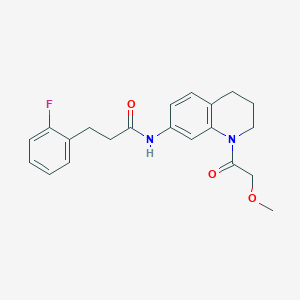

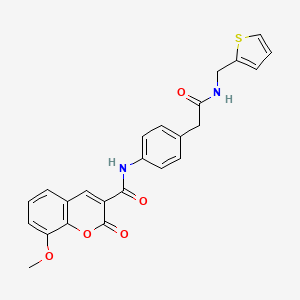

![molecular formula C12H11N3OS B2914785 2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile CAS No. 568543-67-9](/img/structure/B2914785.png)

2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile” is a derivative of pyrido[2,3-d]pyrimidin-5-one . It belongs to a class of compounds that exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrido[2,3-d]pyrimidin-5-one core . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH .科学的研究の応用

Electrochemical Oxidation and Substituent Effects

Research has explored the electrochemical oxidation of related tetrahydropyrimidin compounds, shedding light on how substituents affect their chemical behavior. One study investigated the voltammetric oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides, revealing how substituent orientation influences oxidation potential, suggesting potential routes for manipulating the electronic properties of similar compounds (Memarian et al., 2011). Another work on quantum chemical calculations for pyrimidin-4-ones highlighted the energetically favorable forms of such compounds, which could guide the synthesis of new derivatives with desired electronic configurations (Mamarakhmonov et al., 2014).

Synthesis and Pharmacological Activity

A particular study focused on synthesizing derivatives of benzothiazole, pyrimidine, and piperazine, testing their anticancer and anti-inflammatory activities. This research underlines the potential pharmacological applications of compounds synthesized from 2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile, showing significant in vitro anti-inflammatory activity and effects against cancer (Ghule et al., 2013).

Antioxidant Activity

Investigations into the antioxidant properties of novel heterocycles, including those incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, suggest the potential of this compound as a precursor for antioxidants. Some derivatives have shown activity nearly equal to ascorbic acid, indicating their utility in developing new antioxidant agents (El‐Mekabaty, 2015).

Lanthanide Complexes and Luminescence

Research into lanthanide podates with predetermined structural and photophysical properties has included the synthesis of heterodinuclear d−f complexes, showcasing the versatility of related compounds in forming structures with unique luminescent properties. This area of research opens the door to applications in materials science, particularly in creating new luminescent materials (Piguet et al., 1996).

将来の方向性

特性

IUPAC Name |

2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-6-5-9-14-11(16)10-7-3-1-2-4-8(7)17-12(10)15-9/h1-5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBUEITHNRGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

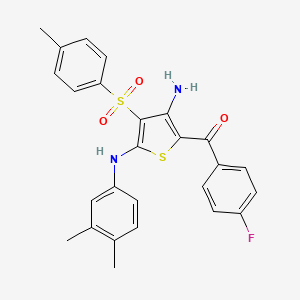

![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)

![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)

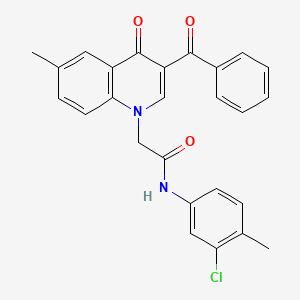

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2914706.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)

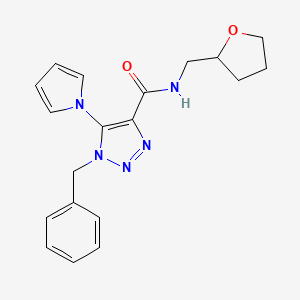

![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914716.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914719.png)

![2-Chloro-N-[(7-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2914725.png)